

# Physical and chemical properties of (+/-)-Menthol

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## Compound of Interest

Compound Name: (+/-)-Menthol

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An In-depth Technical Guide to the Physical and Chemical Properties of (+/-)-Menthol

## Introduction

**(+/-)-Menthol**, also known as racemic menthol, is a cyclic monoterpene alcohol. It is a synthetically produced compound that exists as a racemic mixture of its two enantiomers, (+)-menthol and (-)-menthol.[1][2] Natural menthol is primarily the (-)-menthol enantiomer, which is the main component of peppermint oil.[3][4] Racemic menthol is a waxy, crystalline substance that is white or colorless and solid at room temperature.[5][6] It is widely recognized for its characteristic minty aroma and the cooling sensation it produces when applied to the skin or ingested.[7][8] This property has led to its extensive use in pharmaceuticals, cosmetics, and the food industry.[9][10] In pharmaceutical formulations, it is used for its local anesthetic, anti-irritant, and analgesic properties to relieve minor aches, pains, and throat irritation.[8][11] This guide provides a comprehensive overview of the physical and chemical properties of **(+/-)-menthol**, detailed experimental protocols for its analysis, and a look into its primary biological signaling pathway.

## Physical Properties

The physical properties of **(+/-)-menthol** are summarized in the table below. It's important to note that as a racemic mixture, some of its properties, particularly the melting point, can differ from the pure enantiomers due to differences in crystal packing.[1] Racemic menthol has two crystal forms with melting points of 28 °C and 38 °C.[5][6][12]

Property	Value
Appearance	White or colorless crystalline solid.[5][8]
Odor	Characteristic minty, peppermint-like odor.[2][13]
Melting Point	34-36 °C[10]; 36-38 °C[5]; 28 °C and 38 °C (two crystal forms)[5][6][12][14]
Boiling Point	216 °C[3][10]; 214.6 °C[5][13]; 211-213 °C[7][9]
Density	0.890 g/cm <sup>3</sup> (solid at 25 °C).[2][5][8][10][12][15]
Solubility in Water	Slightly soluble[3][8][16]; 434.5 mg/L at 25 °C (estimated)[17]; 420 mg/L at 25 °C (experimental).[17]
Solubility in Organic Solvents	Readily soluble in ethanol, ether, glacial acetic acid, liquid paraffin, and petroleum ether.[3][8][10][14]
Vapor Pressure	0.8 mmHg at 20 °C[2]; 0.032 mmHg at 25 °C (estimated).[17]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.4615.[10][18]
Specific Rotation ([α] <sub>D</sub> )	Optically inactive, with values between -2° and +2°.[7][14] As a racemic mixture, it has no optical activity.[19]

## Chemical Properties

The chemical properties of **(+/-)-menthol** are summarized in the table below.

Property	Value
Chemical Formula	C <sub>10</sub> H <sub>20</sub> O. <a href="#">[5]</a> <a href="#">[9]</a>
Molar Mass	156.27 g/mol . <a href="#">[9]</a> <a href="#">[10]</a>
IUPAC Name	(1RS,2SR,5RS)-5-Methyl-2-(propan-2-yl)cyclohexan-1-ol.
CAS Number	89-78-1. <a href="#">[5]</a> <a href="#">[9]</a>
pKa	15.30 ± 0.60 (Predicted). <a href="#">[10]</a> <a href="#">[16]</a>
LogP (Octanol/Water)	3.4 at 37°C <a href="#">[2]</a> ; 3.216 (estimated). <a href="#">[17]</a>
Reactivity	Reacts as a typical secondary alcohol. It can be oxidized to menthone using agents like chromic acid. <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[12]</a> Dehydration with sulfuric acid yields 3-menthene. <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[12]</a>
Stability	Stable under normal conditions. <a href="#">[15]</a>

## Experimental Protocols

### Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
- Capillary tubes
- Thermometer
- Spatula
- Mortar and pestle

#### Procedure:

- **Sample Preparation:** A small amount of the **(+/-)-menthol** sample is finely ground into a powder using a mortar and pestle.
- **Capillary Loading:** The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the bottom of the tube.
- **Measurement:** The capillary tube is placed in the melting point apparatus. The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the end of melting) are recorded. This range is the melting point of the sample.

## Gas Chromatography (GC) for Purity Analysis

**Principle:** Gas chromatography separates volatile compounds in a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The time it takes for a compound to travel through the column to the detector is its retention time, which is characteristic of the compound under specific conditions.

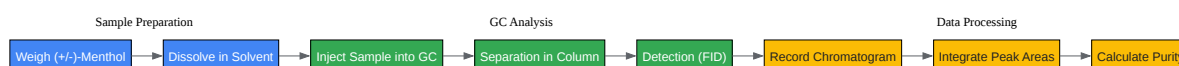
#### Apparatus:

- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary column (e.g., with a cross-linked bonded polyethylene glycol stationary phase).[\[10\]](#)
- Helium or nitrogen carrier gas.
- Syringe for sample injection.
- Vials for sample and standard preparation.

#### Procedure:

- **Sample Preparation:** A solution of **(+/-)-menthol** is prepared by dissolving a precisely weighed amount in a suitable solvent like ethanol or methanol.[\[10\]](#)[\[20\]](#)[\[21\]](#)

- Instrumental Conditions (Example):
  - Column: Capillary column with cross-linked bonded polyethylene glycol as the stationary phase.[10]
  - Column Temperature: 120 °C.[10]
  - Injection Port Temperature: 250 °C.[10]
  - Detector Temperature: 250 °C.[10]
  - Split Ratio: 10:1.[10]
- Injection: A small volume (e.g., 1 µL) of the prepared sample solution is injected into the GC.
- Data Acquisition and Analysis: The chromatogram is recorded. The purity of the **(+/-)-menthol** is determined by comparing the area of the menthol peak to the total area of all peaks in the chromatogram. The identity of the menthol peak can be confirmed by comparing its retention time to that of a pure standard.



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Workflow for Gas Chromatography Analysis of **(+/-)-Menthol**.

## Biological Activity and Signaling Pathway

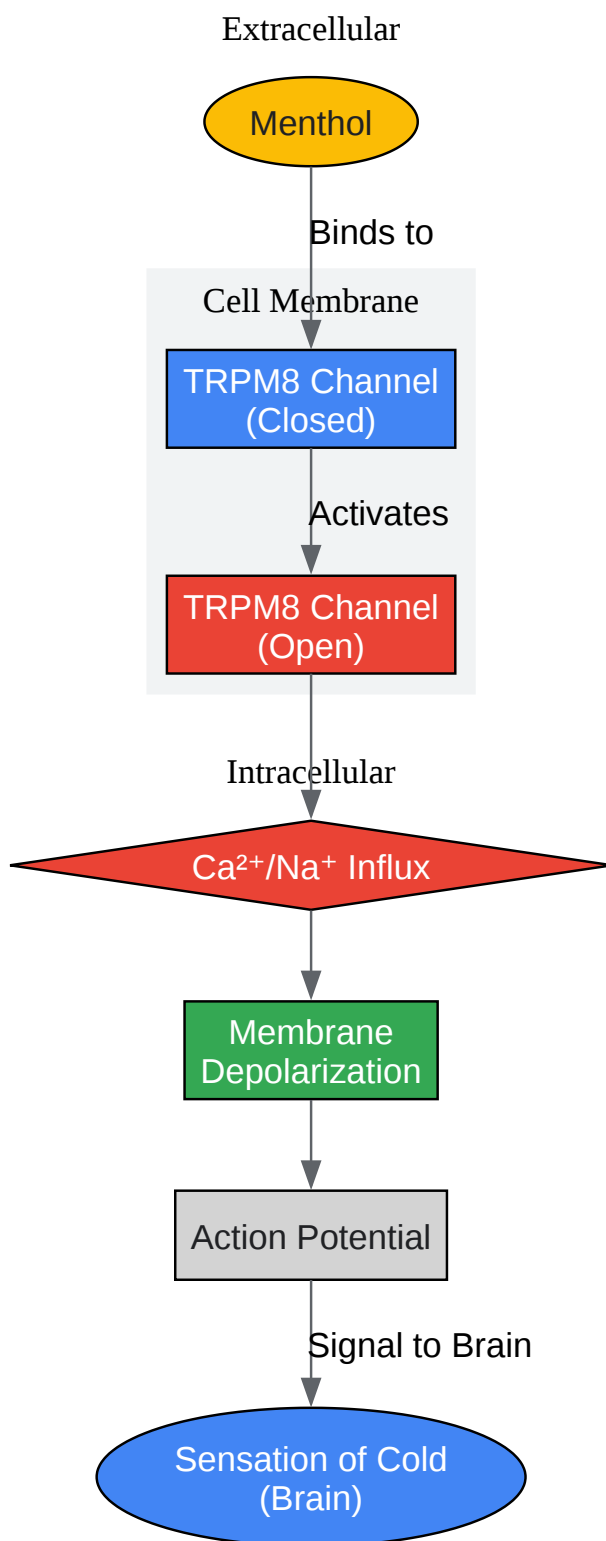
The well-known cooling sensation produced by menthol is due to its interaction with a specific ion channel in the sensory neurons of the skin and mucous membranes.[8]

## TRPM8 Receptor Activation

Menthol's biological activity is primarily mediated through the Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the cold and menthol receptor.[22][23][24] TRPM8 is a non-selective cation channel that is activated by cold temperatures (below ~26°C) and cooling agents like menthol and icilin.[22][23]

When menthol binds to the TRPM8 channel, it induces a conformational change that opens the channel pore.[24][25] This allows an influx of cations, primarily calcium ( $\text{Ca}^{2+}$ ) and sodium ( $\text{Na}^{+}$ ), into the neuron.[24] The influx of these positively charged ions leads to depolarization of the cell membrane, which in turn generates an action potential.[24] This electrical signal is then transmitted to the brain, where it is interpreted as a sensation of cold.[23] Interestingly, menthol does not cause an actual decrease in temperature.[8]

The activation of TRPM8 by menthol can also trigger intracellular signaling cascades that can lead to changes in gene expression.[22] This signaling can involve G-proteins and the activation of transcription factors like AP-1.[22]

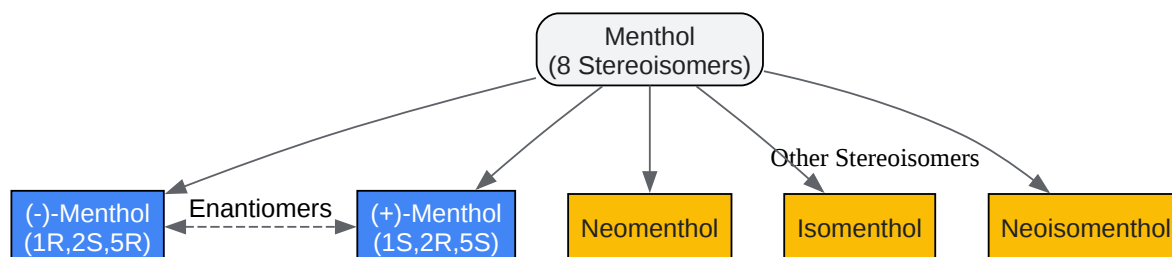


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Simplified TRPM8 signaling pathway activated by menthol.

## Stereoisomers of Menthol

Menthol has three chiral centers, resulting in eight possible stereoisomers. **(+/-)-Menthol** is a racemic mixture of the two most stable enantiomers, (+)-menthol and (-)-menthol, where the three bulky groups (isopropyl, methyl, and hydroxyl) are in equatorial positions in the chair conformation of the cyclohexane ring.[5][6][12] The different stereoisomers of menthol exhibit varying abilities to activate the TRPM8 receptor, with (-)-menthol being the most potent.[26]



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Relationship between racemic menthol and other stereoisomers.

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